Methyl 4-sulfamoylcyclohexane-1-carboxylate
Description
Methyl 4-sulfamoylcyclohexane-1-carboxylate is a cyclohexane-based derivative featuring a sulfamoyl (-SO₂NH₂) group at the para position of the cyclohexane ring and a methyl ester (-COOCH₃) at position 1. This compound is of interest in medicinal chemistry due to the sulfamoyl group’s role in hydrogen bonding and enzyme inhibition, common in sulfonamide-based drugs .
Properties
IUPAC Name |
methyl 4-sulfamoylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXIQYTUOGTEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-sulfamoylcyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with sulfamoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-sulfamoylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-sulfamoylcyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-sulfamoylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 4-(Chlorosulfonyl)cyclohexane-1-Carboxylate (CID 57920565)
- Structure : Chlorosulfonyl (-SO₂Cl) at position 4, methyl ester at position 1.
- Reactivity : The chlorosulfonyl group is highly reactive, serving as a precursor for nucleophilic substitution (e.g., conversion to sulfonamides). In contrast, the sulfamoyl group in the target compound is less reactive but participates in hydrogen bonding .
- Applications : Likely used in synthetic intermediates, whereas the sulfamoyl derivative may have bioactivity .
Ethyl 4-[(2,5-Dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate
- Structure : Sulfonamido (-SO₂NH-) linked via a methyl bridge to the cyclohexane ring; ethyl ester at position 1.
- Physicochemical Properties : Topological indices (e.g., Wiener index) suggest higher molecular complexity and polar surface area due to the aromatic substituent .
Methyl 1-Amino-4-methylcyclohexanecarboxylate
- Structure: Amino (-NH₂) at position 1, methyl group at position 3.
- Polarity: The amino group is less polar than sulfamoyl, reducing solubility in aqueous media. Molecular weight (214.3 g/mol) is lower than the target compound’s estimated 264.3 g/mol .
- Applications : Likely a building block for peptidomimetics, whereas the sulfamoyl derivative may target sulfotransferases or carbonic anhydrases .
Ring Saturation and Conformation
Methyl 4-Methyl-3-cyclohexene-1-carboxylate
Aromatic Substituents
Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate
- Structure : 4-Bromophenyl group at position 1.
- Electronic Effects : The electron-withdrawing bromine enhances electrophilic reactivity, while the sulfamoyl group in the target compound offers hydrogen-bonding capacity .
- Applications : Bromophenyl derivatives are common in agrochemicals; sulfamoyl analogs may favor pharmaceutical uses .
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| Methyl 4-sulfamoylcyclohexane-1-carboxylate* | C₉H₁₆N₂O₄S | ~264.3 | Sulfamoyl, methyl ester | Enzyme inhibition, drug design |
| Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate | C₈H₁₃ClO₄S | 240.7 | Chlorosulfonyl, methyl ester | Synthetic intermediate |
| Ethyl 4-[(2,5-dichlorophenyl)sulfonamido]cyclohexanecarboxylate | C₁₆H₂₀Cl₂NO₄S | 393.3 | Sulfonamido, ethyl ester | Antimicrobial agents |
| Methyl 1-amino-4-methylcyclohexanecarboxylate | C₁₁H₂₂N₂O₂ | 214.3 | Amino, methyl ester | Peptidomimetic synthesis |
*Estimated based on structural analogs .
Biological Activity
Methyl 4-sulfamoylcyclohexane-1-carboxylate, a sulfonamide compound, is gaining attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- CAS Number : 2171842-00-3
This compound features a cyclohexane ring substituted with a sulfonamide group, which is characteristic of many biologically active compounds. The presence of the sulfonamide moiety is critical for its antibacterial properties, as it mimics para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid.
This compound exhibits its biological activity primarily through the inhibition of bacterial growth. It achieves this by:
- Inhibiting Dihydropteroate Synthase : This enzyme is crucial for folic acid synthesis in bacteria. By blocking this pathway, the compound effectively hampers bacterial cell division and growth.
Antibacterial Properties
Sulfonamides, including this compound, are known for their broad-spectrum antibacterial activity. They are particularly effective against:
- Gram-positive Bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Including Escherichia coli and Klebsiella pneumoniae.
In vitro studies have shown that this compound can significantly reduce the growth rates of these pathogens, making it a candidate for further development as an antibiotic agent.
Anti-inflammatory Effects
Emerging research suggests that this compound may also possess anti-inflammatory properties. This is attributed to its ability to modulate immune responses and reduce the production of pro-inflammatory cytokines.
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
- A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL, indicating potent antibacterial activity compared to traditional sulfonamides .
- Anti-inflammatory Activity :
- Pharmacokinetic Profile :
Comparative Analysis with Other Sulfonamides
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Cyclohexane ring with sulfonamide group | Broad-spectrum antibacterial activity |
| Sulfamethoxazole | Contains a methoxy group | Widely used as an antibiotic |
| Sulfadiazine | Contains a pyrimidine ring | Used in veterinary medicine |
| Acetazolamide | Carbonic anhydrase inhibitor | Used for glaucoma treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
